6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one
Description
Properties
IUPAC Name |
6-bromo-3-methyl-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-4-7-5-8(11)2-3-9(7)12-10(6)13/h2-3,5-6H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCDRYSMKOGRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Br)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring Formation
The dihydroquinolinone scaffold is typically constructed via Friedel-Crafts acylation. For example, 4-bromo-N-methylaniline reacts with 3-methylacryloyl chloride under AlCl₃ catalysis in dichloromethane to form the cyclized intermediate. Key parameters include:
-
Reagent stoichiometry : 1:1.2 molar ratio of aniline to acyl chloride.
-
Temperature : 0°C to room temperature.
-
Yield : 85–90% after recrystallization.
Bromination Post-Cyclization
Bromine or N-bromosuccinimide (NBS) introduces the bromine atom at the 6-position. In a representative procedure:
Table 1: Bromination Optimization
Nucleophilic Substitution of Pre-Brominated Intermediates
tert-Butyl Ester Alkylation
A two-step alkylation-bromination approach achieves higher regioselectivity:
-
Alkylation : 6-Bromo-3,4-dihydroquinolin-2(1H)-one reacts with tert-butyl 2-bromoacetate in DMF using NaH (2.2 eq).
-
Methylation : Subsequent treatment with methyl iodide in THF yields the 3-methyl derivative.
Direct Methylation via Grignard Reagents
Methylmagnesium bromide (3 eq) in THF at −78°C selectively methylates the 3-position of 6-bromo-3,4-dihydroquinolin-2(1H)-one:
-
Reaction time : 2 hours.
-
Quenching : Saturated NH₄Cl.
-
Yield : 74% after column chromatography.
Metal-Mediated Cross-Coupling
Ullmann-Type Bromination
Analytical Validation and Scalability
Spectroscopic Characterization
Industrial-Scale Production
-
Continuous flow reactors reduce reaction times (e.g., 30 minutes vs. 4 hours in batch).
-
Purity : >98% (HPLC) achieved via recrystallization from ethanol/water.
Comparative Analysis of Methods
Table 2: Method Efficiency
Challenges and Contradictions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can produce various functionalized quinolines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
The 3,4-dihydroquinolin-2(1H)-one scaffold allows diverse substitutions that modulate biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Br) : Enhance electrophilicity, influencing reactivity in cross-couplings .
- Methoxy/Hydroxyl Groups : Improve solubility and osteogenic activity (e.g., CHNQD-00603 increases ALP expression) .
- Amino Groups: Facilitate CNS penetration, as seen in dopamine receptor antagonists .
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 113092-92-5) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a bromine atom at the 6-position and a methyl group at the 3-position of the quinolinone structure, contributing to its unique chemical reactivity. Its molecular formula is CHBrN\O, with a molecular weight of approximately 240.1 g/mol. The presence of these functional groups enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further research in drug development aimed at treating bacterial infections .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, it was tested against several cancer types, showing promising results in reducing cell viability .
The mechanisms through which 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects .
- DNA Intercalation : It is hypothesized that the compound can intercalate into DNA strands, thereby affecting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : The generation of ROS may lead to oxidative stress in cells, which is often associated with apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
A structure–activity relationship (SAR) study has been conducted to understand how modifications to the compound's structure affect its biological activity. Substituents such as bromine and methyl groups have been shown to influence potency. For example, compounds with electron-withdrawing groups like bromine exhibited increased biological activity compared to those with electron-donating groups .
Case Study 1: Antimicrobial Activity Evaluation
In a recent study, 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one was evaluated for its antimicrobial efficacy against various strains of bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against tested strains, demonstrating significant potential as an antimicrobial agent .
Case Study 2: Anticancer Activity Assessment
Another study focused on the anticancer properties of this compound using several human cancer cell lines. The findings revealed that at concentrations of 10 µM and above, there was a notable reduction in cell viability across multiple cancer types, suggesting that further investigation into its mechanism and therapeutic potential is warranted .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromo-3-methyl-3,4-dihydroquinolin-2(1H)-one, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is synthesized via bromination and cyclization reactions. A common route involves sodium hydride in N,N-dimethylformamide (DMF) under an inert atmosphere, achieving ~72% yield. Optimization includes controlling temperature (20–25°C), solvent purity, and inert gas flow rates to minimize side reactions like over-bromination .
- Data Contradictions : Yields vary across studies due to differing brominating agents (e.g., N-bromosuccinimide vs. Br₂). Researchers should compare purity via HPLC and adjust stoichiometry iteratively .
Q. How is the molecular structure of this compound confirmed, and which analytical techniques are critical?
- Techniques :
- NMR spectroscopy : Resolves proton environments (e.g., δ 2.28 ppm for methyl groups) and confirms substitution patterns .
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 226.07 for [M+H]⁺) and fragmentation pathways .
- X-ray crystallography : Provides definitive stereochemical data, though limited by crystal growth challenges .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency)?
- Case Study : While reports variable antimicrobial IC₅₀ values (100–200 µg/mL for S. aureus and E. coli), discrepancies arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
- Mechanistic Insights : The bromine atom enhances lipophilicity, improving membrane permeability, but may reduce solubility, affecting dose-response curves. Use logP calculations and molecular dynamics simulations to correlate structure-activity relationships (SAR) .
Q. How can computational models guide the design of 6-Bromo-3-methyl derivatives for selective enzyme inhibition?
- Approach :
- Docking studies : Map interactions with targets like neuronal nitric oxide synthase (nNOS). For example, the thiophene amidine group in related dihydroquinolinones shows high affinity for nNOS’s heme domain .
- QSAR modeling : Use descriptors like Hammett constants to predict how methyl/bromo substitutions affect IC₅₀. Validate with in vitro enzymatic assays (e.g., NADPH oxidation rates) .
Q. What catalytic methods enable functionalization of the quinolinone core for SAR studies?
- Key Reactions :
- Nucleophilic substitution : Replace bromine with amines/thiols using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Photoredox cyclization : Generate alkyl radicals (e.g., cyclohexyl) for C–H functionalization, yielding diverse analogs (Figure 18, ).
Methodological Challenges & Solutions
Q. How can researchers address low yields in large-scale synthesis while maintaining purity?
- Scale-Up Adjustments :
- Replace batch reactors with flow chemistry systems to enhance heat/mass transfer .
- Implement in-line FTIR for real-time monitoring of bromination intermediates .
- Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns .
Q. What in vitro and in vivo models are suitable for evaluating neuropathic pain modulation by this compound?
- Models :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
